2-Chloro-6-methyl-5-phenylnicotinonitrile
Overview
Description
2-Chloro-6-methyl-5-phenylnicotinonitrile is an organic compound with the molecular formula C13H9ClN2 and a molecular weight of 228.68 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 6-position, and a phenyl group at the 5-position of the pyridine ring.
Preparation Methods
The synthesis of 2-Chloro-6-methyl-5-phenylnicotinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methyl-5-phenylpyridine with cyanogen bromide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like ethanol, under reflux conditions for several hours . Another method involves the use of trichlorophosphate and N,N-dimethylformamide as reagents, with the reaction being conducted at elevated temperatures .
Chemical Reactions Analysis
2-Chloro-6-methyl-5-phenylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amines or thioethers.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-5-phenylnicotinonitrile is primarily related to its ability to interact with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may act by interfering with cellular signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
2-Chloro-6-methyl-5-phenylnicotinonitrile can be compared with other nicotinonitrile derivatives, such as:
2-Chloro-5-phenylnicotinonitrile: Lacks the methyl group at the 6-position, which may affect its reactivity and biological activity.
6-Methyl-5-phenylnicotinonitrile:
2-Chloro-6-methyl-3-phenylnicotinonitrile: Has the phenyl group at the 3-position instead of the 5-position, leading to different steric and electronic effects.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
2-chloro-6-methyl-5-phenylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c1-9-12(10-5-3-2-4-6-10)7-11(8-15)13(14)16-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKNXDBSPNSUOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C#N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363096 | |
Record name | 2-chloro-6-methyl-5-phenylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10176-63-3 | |
Record name | 2-chloro-6-methyl-5-phenylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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